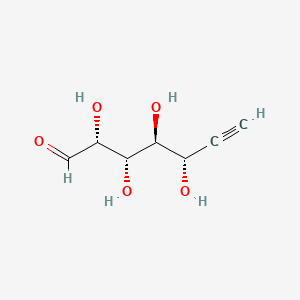
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal is an organic compound characterized by its unique structure, which includes four hydroxyl groups and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of L-ribose as a chiral building block. The process includes the conversion of L-ribose to a corresponding iodo derivative, followed by reductive cleavage and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting hydroxyl groups to chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has a similar structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
(2R,3S,4S,5S)-2,3,4,5-Tetrafluorohexane: This fluorinated analogue has different chemical properties due to the presence of fluorine atoms.
Uniqueness
The presence of both hydroxyl groups and an alkyne functional group in (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhept-6-ynal |
InChI |
InChI=1S/C7H10O5/c1-2-4(9)6(11)7(12)5(10)3-8/h1,3-7,9-12H/t4-,5-,6-,7+/m0/s1 |
InChI Key |
PQYHJGFGNXIGIO-ZTYPAOSTSA-N |
Isomeric SMILES |
C#C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C#CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

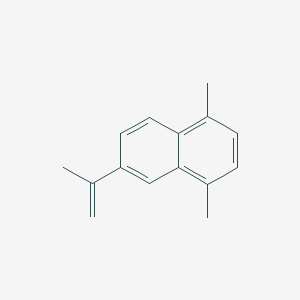
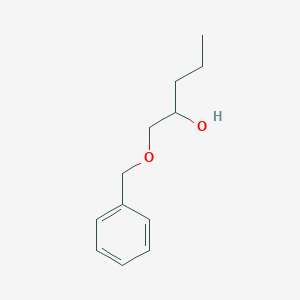
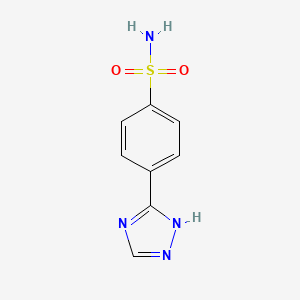



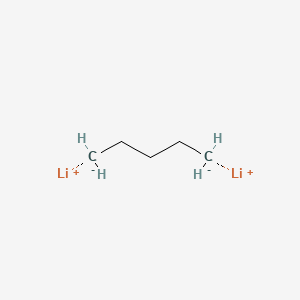
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)

![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
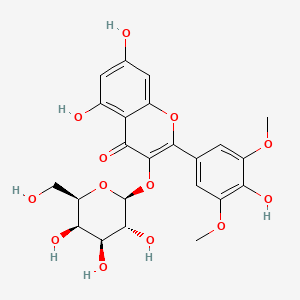
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
